Tetraheptylammonium chloride

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) first came to prominence in the early 20th century. pdihc.commdpi.com In 1916, Jacobs and Heidelberg reported on the biocidal properties of these compounds. proquimia.com This discovery laid the groundwork for future research, and in 1935, Domagk enhanced their antimicrobial efficacy by attaching a long-chain alkyl group to the quaternary nitrogen atom. proquimia.comenvironex.net.au This led to the development of the first generation of QACs, such as benzalkonium chloride. mdpi.comproquimia.com

Over the decades, subsequent generations of QACs were developed, each offering improved biocidal activity, detergency, and reduced toxicity. proquimia.com The second generation emerged with the substitution of a hydrogen atom in the aliphatic ring for an ethyl group. proquimia.com The third generation combined first and second-generation compounds, while the fourth generation, developed in 1965, introduced dialkyl dimethyl ammonium chlorides, which showed greater efficacy in the presence of organic matter and hard water. proquimia.com The fifth generation consists of mixtures of fourth-generation compounds with earlier ones to achieve a broader spectrum of activity. proquimia.com This continuous evolution highlights the adaptability and enduring relevance of QACs in various scientific and industrial fields. environex.net.auclinicalservicesjournal.com

Significance of Tetraheptylammonium (B15475950) Chloride in Contemporary Research Paradigms

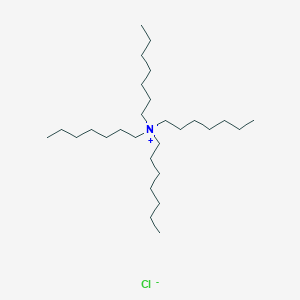

Tetraheptylammonium chloride stands out due to its unique structural features—specifically, the four heptyl chains attached to the central nitrogen atom. This structure imparts a high degree of lipophilicity, making it a valuable tool in various modern research applications. It is frequently employed as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Its ionic nature also makes it a component in the formulation of ionic liquids and deep eutectic solvents. sci-hub.sesci-hub.seekb.eg

In recent studies, this compound has been investigated for its role in the formation of hydrophobic deep eutectic solvents (HDES) when mixed with substances like decanoic acid. sci-hub.seresearchgate.net These HDES are being explored as "green" solvents for extraction processes. sci-hub.se Furthermore, its application extends to the oral delivery of therapeutic peptides and proteins, where it acts as a hydrophobic ion pairing agent to increase the bioavailability of drugs. pharmaexcipients.compharmaexcipients.com

Scope and Research Landscape of this compound Studies

The research landscape for this compound is diverse, spanning multiple disciplines. In synthetic chemistry, it is recognized as a specialty synthesis reagent. scbt.comcalpaclab.com Analytical chemistry utilizes its properties for various separation and extraction techniques. In materials science, its role in creating novel solvent systems like HDES is a significant area of investigation. sci-hub.se

The number of publications related to hydrophobic deep eutectic solvents, a field where this compound is a key component, has been steadily increasing, indicating a growing interest in its potential applications. sci-hub.se Studies have explored its physicochemical properties, including its behavior in different solvents and its interactions at liquid-liquid interfaces, which are crucial for its application in electrochemical sensing.

Structure

2D Structure

Properties

IUPAC Name |

tetraheptylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.ClH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQVRWCDVLJSI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884457 | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10247-90-2 | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10247-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques of Tetraheptylammonium Chloride

Established Synthetic Routes for Tetraheptylammonium (B15475950) Chloride

The most established and widely used method for the synthesis of tetraheptylammonium chloride is the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgtue.nl In the context of this compound, this can be achieved through two primary pathways:

Alkylation of Triheptylamine (B1581549): This is the most direct route, where triheptylamine is reacted with a heptyl halide (e.g., 1-chloroheptane). The nitrogen atom of the triheptylamine acts as a nucleophile, attacking the electrophilic carbon of the heptyl halide, leading to the formation of the quaternary ammonium (B1175870) salt. wikipedia.org The reaction is typically carried out in a polar solvent to facilitate the stabilization of the charged transition state and the final product. wikipedia.orgnih.gov

Exhaustive Alkylation of Heptylamine: An alternative, though less common, approach is the exhaustive alkylation of a primary amine, heptylamine, with an excess of a heptyl halide. This method involves multiple successive alkylation steps to form the quaternary ammonium salt.

The general reaction for the synthesis via triheptylamine can be represented as:

(CH₃(CH₂)₆)₃N + CH₃(CH₂)₆Cl → [(CH₃(CH₂)₆)₄N]⁺Cl⁻

Reaction Conditions:

The efficiency of the Menshutkin reaction is influenced by several factors, including the solvent, temperature, and the nature of the leaving group on the alkyl halide. Polar aprotic solvents are often preferred as they can accelerate the reaction rate. nasa.gov While specific conditions for this compound are not extensively detailed in publicly available literature, general conditions for the synthesis of analogous long-chain tetraalkylammonium halides can be inferred.

| Parameter | Typical Conditions |

| Reactants | Triheptylamine, 1-Chloroheptane (B146330) |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) or alcohols |

| Temperature | Elevated temperatures (reflux) |

| Reaction Time | Several hours to days |

This table presents generalized conditions based on the Menshutkin reaction for similar compounds.

Purification of the resulting this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid quaternary ammonium salts. rsc.orgmt.comyoutube.com This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The pure compound crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Innovations in Synthetic Procedures for Enhanced Purity and Yield

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis. For the preparation of quaternary ammonium salts, microwave-assisted synthesis offers significant advantages over conventional heating methods. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields. youtube.com This technique can often be performed in the absence of a solvent, which simplifies the work-up procedure and reduces waste. youtube.com

Ultrasound-Assisted Synthesis (Sonochemistry):

The application of ultrasound in chemical reactions, known as sonochemistry, can also enhance the synthesis of quaternary ammonium salts. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. illinois.edu This can lead to an increase in reaction rates and yields. Ultrasonic irradiation can be particularly useful in heterogeneous reactions, as it improves mass transfer between phases. acs.orgdtic.milacs.org

| Synthesis Method | Key Advantages |

| Microwave-Assisted | Reduced reaction times, Improved yields, Potential for solvent-free reactions |

| Ultrasound-Assisted | Increased reaction rates, Improved mass transfer in heterogeneous systems |

This interactive data table summarizes the key benefits of innovative synthetic methodologies.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize their environmental impact. libretexts.org The synthesis of this compound can be evaluated and improved based on these principles.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgwordpress.comprimescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. The Menshutkin reaction for the synthesis of this compound from triheptylamine and 1-chloroheptane is an addition reaction and, in principle, has a 100% atom economy as there are no byproducts formed in the main reaction.

Use of Greener Solvents:

Traditional synthesis often employs volatile and potentially hazardous organic solvents. A key aspect of green chemistry is the use of safer and more environmentally benign solvents. Research into the synthesis of quaternary ammonium salts has explored the use of greener solvents, such as water or ionic liquids, to replace conventional organic solvents. nbinno.comresearchgate.net The use of solvent-free conditions, as can be achieved with microwave-assisted synthesis, is an even more sustainable approach. youtube.com

Development of Biodegradable Alternatives:

A significant environmental concern with some quaternary ammonium salts is their persistence in the environment. rsc.orgresearchgate.net A green chemistry approach to address this is the design and synthesis of biodegradable quaternary ammonium salts. rsc.orgresearchgate.netresearchgate.netpatsnap.com This often involves incorporating functional groups, such as ester or amide linkages, into the molecular structure that are susceptible to hydrolysis or enzymatic degradation. While this doesn't directly apply to the synthesis of this compound itself, it represents a crucial direction in the broader field of quaternary ammonium compound chemistry.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | The primary synthetic route (Menshutkin reaction) has a high theoretical atom economy. |

| Safer Solvents | Exploring the use of water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. |

| Designing for Degradation | While not inherent to this compound, this principle guides the development of more environmentally friendly alternatives. rsc.orgresearchgate.net |

This table outlines the application of key green chemistry principles to the synthesis of this compound.

Tetraheptylammonium Chloride in Catalysis Research

Applications as a Phase-Transfer Catalyst (PTC)

Tetraheptylammonium (B15475950) chloride is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst (PTC). In this capacity, it facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous or solid phase and an organic phase. acs.orgwikipedia.org The function of the catalyst is to transport one of the reacting species, typically an anion, from its native phase into the other phase where the reaction can proceed. nbinno.combiomedres.us This process eliminates the need for expensive or environmentally undesirable polar aprotic solvents that would otherwise be required to create a single, homogeneous phase. acs.org The use of PTCs like tetraheptylammonium chloride can lead to higher reaction rates, improved selectivity, and milder reaction conditions compared to conventional methods. nbinno.comacs.org

Fundamental Mechanisms of this compound-Mediated Phase Transfer

The efficacy of this compound as a phase-transfer catalyst stems from its molecular structure. It consists of a central, positively charged nitrogen atom bonded to four long-chain heptyl groups, with a chloride anion (Cl⁻) as the counter-ion. This structure is amphiphilic. The positively charged nitrogen core has an affinity for anions, while the long, nonpolar heptyl chains render the cation highly soluble in organic solvents.

The primary mechanism by which this compound operates is the "extraction mechanism". core.ac.uk This process can be described in the following steps:

Ion Exchange: At the interface of the two immiscible phases (e.g., solid-liquid or liquid-liquid), the tetraheptylammonium cation (Q⁺) exchanges its original chloride anion for the reactant anion (Y⁻) from the solid or aqueous phase. This forms a new ion pair, Q⁺Y⁻.

Transfer to Organic Phase: The newly formed Q⁺Y⁻ ion pair, now featuring a lipophilic exterior due to the heptyl groups, is soluble in the organic phase. It migrates from the interface into the bulk of the organic phase.

Reaction: Once in the organic phase, the reactant anion (Y⁻) is highly reactive. It is only loosely associated with the large quaternary ammonium cation, making it "naked" and more available to react with the organic substrate (RX) to form the product (RY).

Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) is paired with the leaving group anion (X⁻) from the organic substrate, forming Q⁺X⁻. This ion pair then migrates back to the interface to exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle.

This mechanism effectively overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at a significantly accelerated rate. wikipedia.orgbiomedres.us

Kinetic and Mechanistic Investigations of Reactions Catalyzed by this compound

A classic example of a reaction catalyzed by tetraheptylammonium salts is the nucleophilic displacement of chloride from benzyl (B1604629) chloride using potassium cyanide to produce phenylacetonitrile. acs.orgatamanchemicals.comdoubtnut.com This reaction is a cornerstone for studying PTC kinetics. In this system, solid potassium cyanide (KCN) is insoluble in the organic phase containing benzyl chloride (C₆H₅CH₂Cl).

The tetraheptylammonium cation (Q⁺) facilitates the reaction by exchanging its chloride for a cyanide ion at the surface of the solid KCN. The resulting tetraheptylammonium cyanide (Q⁺CN⁻) is soluble in the organic phase, where the cyanide ion can readily attack the benzyl chloride. acs.org Kinetic studies have shown that the reaction rate is dependent on several factors, including the amount of catalyst and the quantity of potassium cyanide present. acs.orgacs.org The mechanism involves the transfer of the cyanide anion from the solid phase into the organic phase, where the nucleophilic substitution occurs. acs.org

This type of catalysis is crucial for synthesizing various organic nitriles, which are important precursors in the pharmaceutical and chemical industries. atamanchemicals.com

This compound has been shown to significantly enhance the rate of oxidative chlorination reactions. A study on the chlorination of 4-methylphenol using a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in an ethylenedichloride solvent demonstrated the catalyst's effectiveness. acs.org

In the absence of a PTC, the reaction between the aqueous HCl/H₂O₂ phase and the organic 4-methylphenol phase is slow. The introduction of this compound increased the reaction rate by a factor of 6 to 7 under identical conditions. acs.org The catalyst is believed to transport the reactive chlorine species from the aqueous phase to the organic phase, where it reacts with 4-methylphenol. Kinetic analysis revealed that the reaction is first-order with respect to 4-methylphenol and has an activation energy of 78 kJ/mol in the presence of the catalyst. acs.org

| Parameter | Value |

|---|---|

| Catalyst | This compound |

| Rate Enhancement (vs. no catalyst) | 6-7 fold |

| Reaction Order (in 4-Methylphenol) | First-order |

| Activation Energy (Ea) | 78 kJ/mol |

Role of this compound in Supercritical Fluid Catalysis (e.g., Supercritical CO₂ Systems)

The use of supercritical carbon dioxide (scCO₂) as a reaction medium is a key area of green chemistry. rug.nl However, the low polarity of scCO₂ limits the solubility of ionic reactants. This compound can function as a PTC in solid-supercritical fluid systems, bridging this solubility gap. acs.org

In the nucleophilic displacement of benzyl chloride with solid potassium cyanide, scCO₂ replaces the traditional organic solvent. acs.orgacs.org Mechanistic investigations using a tetraheptylammonium salt revealed that the system operates via a three-phase mechanism:

A supercritical CO₂ phase containing the benzyl chloride.

A solid salt phase (potassium cyanide).

A separate, catalyst-rich liquid phase.

Kinetic data and solubility measurements indicate that the reaction does not occur in the supercritical phase itself, but rather within this third, catalyst-rich phase where the reactants are brought together. acs.orgacs.org This finding is crucial for designing and optimizing catalytic processes in supercritical fluids.

| Component | Description |

|---|---|

| Reaction | Cyanide displacement on benzyl chloride |

| Solvent | Supercritical Carbon Dioxide (scCO₂) |

| Catalyst | Tetraheptylammonium salt |

| Proposed Mechanism | Three-phase system (Supercritical, Solid Salt, Catalyst-rich) |

| Reaction Locus | Catalyst-rich phase |

Stereoselective Catalysis with this compound Derivatives

While this compound itself is an achiral molecule and thus cannot induce stereoselectivity, its fundamental structure can be modified to create chiral phase-transfer catalysts. This is a significant area of research in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. core.ac.uk

For stereoselective catalysis, derivatives of quaternary ammonium salts are synthesized where the groups attached to the nitrogen atom, or the backbone of the molecule, impart chirality. core.ac.uk Often, these catalysts are derived from naturally occurring chiral compounds, such as Cinchona alkaloids. When these chiral PTCs are used, the cation forms a chiral ion pair with the reactant anion. This asymmetric environment influences the direction of attack of the nucleophile on the substrate, favoring the formation of one enantiomer over the other. researchgate.net

These chiral derivatives have been successfully employed in a variety of stereoselective reactions, including alkylations, Michael additions, and Wittig rearrangements, to produce enantioenriched products. core.ac.ukresearchgate.net The selectivity and activity of these catalysts are highly dependent on the specific structure of the chiral moiety. core.ac.uk

Lack of Specific Research Data on this compound in Homogeneous Catalysis

Extensive research into the applications of this compound within homogeneous catalytic systems has revealed a significant scarcity of detailed, publicly available scientific literature and data. While the broader class of quaternary ammonium salts is well-documented for its role as phase transfer catalysts in various organic reactions, specific research findings, including comprehensive data tables on reaction conditions, yields, and selectivity for this compound, are not readily found in the current body of scientific publications.

Homogeneous catalysis, a field where the catalyst is in the same phase as the reactants, often utilizes soluble catalysts to facilitate chemical transformations. Quaternary ammonium salts, such as this compound, are known to function as phase transfer catalysts, enabling reactions between reactants in immiscible phases by transferring one reactant across the phase boundary. This mechanism is crucial in many synthetic organic processes, including nucleophilic substitutions, oxidations, and alkylations.

Consequently, a thorough and scientifically accurate article focusing solely on the catalytic use of this compound in homogeneous systems, complete with detailed research findings and interactive data tables, cannot be generated at this time due to the lack of specific and verifiable data in the public domain. Further primary research would be required to establish the catalytic efficacy and specific applications of this particular compound in homogeneous catalysis.

Integration of Tetraheptylammonium Chloride in Ionic Liquids and Deep Eutectic Solvents

Tetraheptylammonium (B15475950) Chloride as a Constituent of Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. electrochem.org The tetraheptylammonium cation ([THpA]⁺) is a key building block for creating hydrophobic ILs with specific properties for various applications. electrochem.orgresearchgate.net

The design of tetraheptylammonium-based ionic liquids hinges on the principle of pairing the large, symmetric, and hydrophobic tetraheptylammonium cation with a suitable anion to achieve desired properties like low melting point, hydrophobicity, and electrochemical stability. The long alkyl chains of the cation contribute to the formation of nonpolar domains within the liquid's nanostructure, influencing its solvent capabilities. electrochem.org The properties of the final IL can be tuned by selecting different anions. organic-chemistry.org

Synthesis of these ionic liquids typically involves a metathesis or anion exchange reaction. acs.org This process starts with a precursor salt, often a halide like tetraheptylammonium chloride or bromide, which is then reacted with a salt of the desired anion (e.g., a sodium or potassium salt). For hydrophobic ILs, this is commonly performed in a two-phase system where the newly formed, water-immiscible ionic liquid separates from the aqueous phase containing the byproduct salt. acs.org To achieve high purity, multiple contacts with a fresh aqueous salt solution may be necessary to ensure complete anion exchange. acs.org

Aliquat 336, a commercially available and hydrophobic IL, is primarily composed of trioctylmethylammonium chloride but is representative of the class of large quaternary ammonium (B1175870) salts used in such syntheses. acs.org The synthesis strategy for these ILs can also be a one-pot process where the final composition is a result of the interactions between all ions present. rsc.org

The interface between a tetraheptylammonium-based ionic liquid and another phase, such as water or a solid electrode, exhibits distinct characteristics crucial for electrochemical applications. electrochem.orgrsc.org These ILs are known for having wide electrochemical stability windows, high ionic conductivity, and negligible vapor pressure. electrochem.org

A notable example is the ionic liquid tetraheptylammonium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([THpA⁺][TFPB⁻]). The interface between this IL and an aqueous solution of MgSO₄ displays a wide polarized potential window of 1.1 V at 60°C. researchgate.net This broad potential window is significant because it allows for the electrochemical study of a wide variety of ion transfer processes and redox reactions at the liquid-liquid interface. researchgate.net The hydrophobicity of the constituent ions is directly correlated with the width of this polarized potential window. researchgate.net

Table 1: Electrochemical Properties of a Tetraheptylammonium-Based Ionic Liquid

| Ionic Liquid | Counter Phase | Property | Value |

|---|

Ionic liquids are attractive solvents for organic reactions because they are nonvolatile and can facilitate the recovery and recycling of catalysts. organic-chemistry.orglibretexts.org The product can often be extracted using a conventional organic solvent, leaving the catalyst dissolved in the IL, ready for reuse. organic-chemistry.org The choice of cation and anion can be tuned to direct the outcome of a reaction. organic-chemistry.org While many reactions have been demonstrated in various ionic liquids, including Diels-Alder reactions, hydrogenations, and fluorinations, specific examples detailing the use of tetraheptylammonium-based ILs as the primary reaction medium are part of the broader research into quaternary ammonium-based systems. libretexts.org The principles of using ILs like Aliquat 336 (a mixture of quaternary ammonium chlorides) in applications such as phase-transfer catalysis and solvent extraction are well-established, showcasing the utility of this class of compounds. acs.org For instance, the chemical fixation of carbon dioxide into epoxides to form cyclic carbonates often employs quaternary ammonium-based ionic liquids as catalysts. ehu.es

This compound as a Hydrogen Bond Acceptor (HBA) in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than the individual components. researchgate.net this compound can act as the HBA in the formation of hydrophobic DESs. researchgate.netrsc.org

Hydrophobic deep eutectic solvents (HDESs) can be synthesized by mixing this compound (the HBA) with a suitable HBD, such as long-chain fatty acids like decanoic acid. rsc.orgnih.govtue.nl The synthesis is typically straightforward, involving the gentle heating of the HBA and HBD mixture until a clear, homogeneous liquid is formed. rsc.org The resulting liquids are characterized by their hydrophobicity and immiscibility with water, which allows them to be used as extraction media for organic compounds and metal ions from aqueous solutions. nih.govekb.eg

The formation of the DES relies on the strong hydrogen bonding interactions between the chloride anion of the salt and the hydrogen-donating species. nih.gov These interactions disrupt the crystal lattice of the individual components, leading to a significant depression of the melting point. ekb.eg Characterization of these DESs involves techniques such as Differential Scanning Calorimetry (DSC) to determine thermal transitions like melting points, and spectroscopy (NMR, FTIR) to confirm the interactions between the components. rsc.org

Table 2: Example of a Hydrophobic Deep Eutectic Solvent with this compound

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBD:HBA) | Resulting Solvent Type |

|---|---|---|---|

| This compound | Decanoic acid | 2:1 | Hydrophobic Deep Eutectic Solvent tue.nl |

| This compound | Oleic acid | 2:1 | Hydrophobic Deep Eutectic Solvent nih.gov |

The physicochemical properties of DESs, including viscosity, density, and solvent polarity, can be precisely tuned by altering the nature and molar ratio of the HBA and HBD components. researchgate.netrsc.org For DESs made with this compound, changing the molar ratio relative to the HBD, such as decanoic acid, directly impacts the properties of the resulting solvent. researchgate.netrsc.org

For example, studies on analogous systems using tetrabutylammonium (B224687) chloride and decanoic acid have shown that modifying the molar ratio allows for the adjustment of the selective solubility of different compounds in the DES. researchgate.net This principle of tunability is fundamental to designing DESs for specific applications. Increasing the proportion of the HBD can alter the network of hydrogen bonds, which in turn affects bulk properties like viscosity and the solvent's extractive capabilities. The ability to control these properties by simply adjusting the composition makes DESs highly versatile "designer solvents". rsc.org

Structural Elucidation of Tetraheptylammonium-Based Deep Eutectic Solvents

The unique properties of Deep Eutectic Solvents (DESs) are intrinsically linked to their supramolecular structure, which is primarily governed by the hydrogen-bonding network between the Hydrogen Bond Acceptor (HBA) and the Hydrogen Bond Donor (HBD). researchgate.net In the case of DESs formulated with this compound, the tetraheptylammonium cation and the chloride anion constitute the HBA, while a proton-donating species, typically a carboxylic acid, serves as the HBD. sci-hub.semdpi.com The elucidation of the precise nature of these interactions is critical for understanding their behavior and tailoring their properties for specific applications. Researchers employ a combination of spectroscopic and computational methods to probe the structure of these systems.

The formation of a DES from this compound and an HBD like a carboxylic acid results in a significant depression of the melting point compared to the individual components, a phenomenon driven by the formation of hydrogen bonds and charge delocalization. csic.esbiointerfaceresearch.com Specifically, the strong interaction occurs between the chloride anion (the primary HBA site) and the hydroxyl group of the HBD. csic.esnih.gov The long, non-polar heptyl chains of the cation contribute to the hydrophobic nature of the resulting DES. sci-hub.se

Detailed research findings on the structural characteristics of these DESs are primarily derived from the following analytical techniques:

Spectroscopic Analysis

Spectroscopic techniques are powerful tools for investigating the intermolecular interactions within DESs. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods used.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to changes in the vibrational modes of functional groups involved in hydrogen bonding. When this compound forms a DES with a carboxylic acid (e.g., decanoic acid, oleic acid), the most significant changes are observed in the stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups of the acid. researchgate.netrsc.org

The O-H stretching band, typically broad in the pure carboxylic acid spectrum (around 2500-3500 cm⁻¹), often shifts and changes shape upon DES formation, indicating the involvement of the hydroxyl proton in a new hydrogen bond with the chloride anion. rsc.org

The C=O stretching frequency (around 1710 cm⁻¹) may also exhibit a shift. For instance, in DESs formed between this compound and oleic acid or ibuprofen, the C=O peak is observed to shift slightly, confirming the interaction between the components. rsc.org The formation of the hydrogen bond between the chloride ion and the carboxylic acid's hydroxyl group is the key interaction confirming the synthesis of the DES. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the DES structure. The formation of a hydrogen bond deshields the proton involved, causing its corresponding signal to shift downfield. iu.edu

In a this compound-based DES, the most notable change is the chemical shift of the acidic proton of the HBD. rsc.org

Protons on the tetraheptylammonium cation, particularly those on the α-methylene groups adjacent to the positively charged nitrogen atom, can also be affected by the formation of the DES and interactions with the HBD. rsc.org While ¹H NMR spectra of DESs can sometimes appear as a simple superposition of the spectra of their individual components, subtle shifts in proton signals confirm that interactions are occurring in the liquid state. iu.edu This technique is also used to assess the stability of hydrophobic DESs in water by detecting any leaching of the components into an aqueous phase. mdpi.com

Computational Studies

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing a molecular-level picture of the DES structure and dynamics. nih.govtudelft.nl While specific computational studies on this compound-based DESs are not widely published, the principles are well-established from studies on analogous systems, such as those based on tetrabutylammonium salts. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to model small molecular clusters of the DES components to determine the most energetically favorable conformations. researchgate.net These calculations can predict the geometry of the hydrogen bonds, calculate their strength, and simulate theoretical IR spectra that can be compared with experimental results to validate the proposed structure. nih.gov For systems involving a quaternary ammonium salt and a carboxylic acid, DFT confirms that the primary interaction is the hydrogen bond between the halide anion and the carboxylic acid's hydroxyl group. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model a larger ensemble of molecules over time, providing insights into the bulk structure, transport properties (like viscosity), and the three-dimensional hydrogen-bond network of the DES. researchgate.net These simulations help visualize how the ionic and molecular components are arranged and interact with each other in the liquid state. tudelft.nl

The combination of these techniques provides a comprehensive understanding of the structural features that define tetraheptylammonium-based deep eutectic solvents, linking their molecular-level interactions to their macroscopic properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10247-90-2 |

| Molecular Formula | C₂₈H₆₀ClN |

| Molecular Weight | 446.24 g/mol |

| Appearance | Solid |

| Melting Point | 38-40 °C (lit.) csic.essci-hub.sefrontiersin.org |

| Boiling Point | 175 °C (lit.) researchgate.netcsic.essci-hub.se |

Table 2: Examples of Tetraheptylammonium-Based Deep Eutectic Solvents and Analytical Methods for Structural Elucidation

| Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Analytical Techniques Used |

| Decanoic Acid | 1:2 | FTIR, ¹H-NMR, DSC sci-hub.sersc.orgrsc.org |

| Oleic Acid | 1:2 | FTIR, DSC sci-hub.sersc.org |

| Ibuprofen | 7:3 | FTIR, DSC sci-hub.sersc.orgresearchgate.net |

| Octanoic Acid | Not Specified | Predicted via computational models frontiersin.org |

Advanced Applications of Tetraheptylammonium Chloride in Separation Science

Liquid-Liquid Extraction Methodologies Utilizing Tetraheptylammonium (B15475950) Chloride-Based Systems

Liquid-liquid extraction (LLE) is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. ajchem-a.com Tetraheptylammonium chloride-based systems, especially when combined with fatty acids to form hydrophobic deep eutectic solvents, have shown significant promise in enhancing the efficiency and selectivity of LLE processes. nih.govsci-hub.se These HDESs are generally liquid at room temperature, possess low water solubility, and can be tailored for specific applications by altering their constituent components. nih.govacs.org

Extraction and Separation of Metal Ions (e.g., Platinum Group Metals, Indium)

The recovery of precious and strategic metals from various sources is of significant economic and environmental importance. This compound-based extraction systems have proven effective in the selective separation of valuable metal ions.

A notable application is the separation of platinum group metals (PGMs) . For instance, a hydrophobic eutectic solvent composed of this compound and decanoic acid has been successfully used to extract and separate iridium(IV) and rhodium(III) from hydrochloric acid solutions. tamu.eduosti.gov This system demonstrates high selectivity for iridium(IV) over rhodium(III), achieving a separation factor of approximately 20. osti.gov The extraction of iridium is rapid, reaching equilibrium within one minute of shaking. tamu.edu The primary mechanism for this extraction is the formation of an ion pair between the negatively charged iridium hexachloride complex ([IrCl6]2-) and the tetraheptylammonium cation ([N7777]+). tamu.edu

Another significant application is the extraction of indium , a critical raw material in the electronics industry. rsc.orgresearchgate.net Hydrophobic deep eutectic solvents formulated with this compound and various carboxylic acids, such as decanoic acid and oleic acid, have been shown to effectively extract indium from hydrochloric acid media. sci-hub.sersc.orgresearchgate.net The extraction process involves the formation of an ion pair between the tetraheptylammonium cation and negatively charged indium chloride complexes. researchgate.net The efficiency of these HDESs in metal extraction is comparable to that of traditional quaternary amine extractants. researchgate.net

Table 1: Extraction of Metal Ions using this compound-Based Systems

| Metal Ion | Extraction System | Key Findings | Reference(s) |

|---|---|---|---|

| Iridium(IV) | This compound:decanoic acid (1:2 molar ratio) | High selectivity over Rh(III) with a separation factor of ~20. Efficient extraction with a distribution ratio (DIr) of ~50 under optimized conditions. | tamu.eduosti.gov |

| Indium | This compound:decanoic acid (1:2 molar ratio) | Successful extraction from hydrochloric acid solutions. | sci-hub.sersc.orgresearchgate.net |

| Indium | This compound:oleic acid (1:2 molar ratio) | Effective extraction of indium from HCl media. | sci-hub.sersc.orgresearchgate.net |

| Indium | This compound:ibuprofen (7:3 molar ratio) | Demonstrated extraction capability for indium. | sci-hub.seacs.org |

Extraction of Organic Pollutants and Bioactive Compounds (e.g., Chlorophenols, Volatile Fatty Acids, Bisphenol A, Nanoplastics)

The removal of organic pollutants and the recovery of valuable bioactive compounds from aqueous environments are critical for environmental protection and resource utilization. This compound-based systems have been investigated for these purposes.

Chlorophenols , which are toxic and persistent environmental pollutants, can be effectively removed from wastewater using hydrophobic DESs containing this compound. tandfonline.comresearchgate.net These solvents, when used in dispersive liquid-liquid microextraction (DLLME) followed by HPLC analysis, have shown high recovery rates (90.8% to 93.0%) for compounds like 4-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. tandfonline.comresearchgate.net The extraction mechanism is attributed to hydrogen bonding and hydrophobic interactions between the chlorophenols and the HDES. nih.govacs.org

The recovery of volatile fatty acids (VFAs) from aqueous solutions is another area where this compound-based HDESs have demonstrated high efficiency. nih.govsci-hub.setue.nl These solvents, formed by combining this compound with decanoic acid, outperform conventional extractants like trioctylamine. tue.nl The extraction efficiency increases with the alkyl chain length of the VFA, indicating the role of dispersive interactions. tue.nl

While specific studies on the extraction of bisphenol A using this compound were not prominent in the reviewed literature, the successful extraction of other phenolic compounds like chlorophenols suggests potential applicability. The extraction of various organic compounds is a growing area of research for HDESs. sci-hub.se

In the emerging field of nanotechnology, the removal of nanoplastics from water is a significant challenge. google.commdpi.comnih.gov Hydrophobic deep eutectic solvents, including those with this compound as a potential hydrogen bond acceptor, are being explored for the extraction of these nanoscale pollutants. google.com The principle relies on the hydrophobic nature of the DES to attract and sequester the nanoplastic particles from the aqueous phase. google.com

Table 2: Extraction of Organic Pollutants and Bioactive Compounds

| Compound Type | Extraction System Component | Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chlorophenols | This compound | DLLME-HPLC | Good recoveries (90.8% - 93.0%) for various chlorophenols from wastewater. | tandfonline.comresearchgate.net |

| Volatile Fatty Acids | This compound:decanoic acid | LLE | Higher extraction efficiencies compared to conventional solvent trioctylamine. | nih.govsci-hub.setue.nl |

| Nanoplastics | This compound (potential component) | LLE | Proposed as a potential component in hydrophobic DESs for nanoplastic extraction. | google.com |

| Bioactive Compounds | This compound (as part of HDESs) | LLE | HDESs are effective for extracting various bioactive compounds from natural sources. | ajchem-a.comsci-hub.se |

Mechanistic Insights into Extraction Processes mediated by this compound

The primary mechanism governing the extraction of charged species by this compound-based systems is ion-pair formation . tamu.edu In the case of metal ion extraction from acidic solutions, the metal exists as a negatively charged complex (e.g., [IrCl6]2- or InCl4-). tamu.eduresearchgate.net The positively charged tetraheptylammonium cation ([N7777]+) then forms a neutral, hydrophobic ion pair with this anionic metal complex, facilitating its transfer into the organic phase. tamu.eduresearchgate.net

For the extraction of organic acids like chlorophenols and volatile fatty acids, the interactions are more complex and can involve a combination of hydrogen bonding and hydrophobic interactions . nih.govacs.org The carboxylic acid component of the HDES can act as a hydrogen bond donor, while the long alkyl chains of the tetraheptylammonium cation contribute to hydrophobic interactions with the organic pollutants. nih.gov The ionic character of the tetraheptylammonium salt in the HDES also plays a role in the extraction process. tue.nl

Chromatographic Applications of this compound

Chromatography is a powerful analytical technique for separating the components of a mixture. nih.govnih.gov Tetraheptylammonium salts have found applications in this field, particularly in ion-pair chromatography.

Enhancement in Ion Pair Chromatography

Ion-pair chromatography is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar compounds. scbt.com This is achieved by adding an ion-pair reagent to the mobile phase. This compound, and its bromide analogue, serve as effective cationic ion-pair reagents. scbt.comsigmaaldrich.comglentham.com

The tetraheptylammonium cations in the mobile phase form ion pairs with anionic analytes. This process increases the hydrophobicity of the analytes, leading to greater retention on the nonpolar stationary phase and enabling their separation. scbt.com The long heptyl chains of the tetraheptylammonium ion are particularly effective in enhancing the solubility of the ion pairs in the organic component of the mobile phase, leading to improved peak shapes and resolution. scbt.com For instance, this compound has been used in the HPLC analysis of urinary catecholamines and their metabolites. umich.edu

Development of Novel Stationary Phases with this compound

The development of novel stationary phases is crucial for advancing chromatographic separations. While this compound is a well-established mobile phase additive in ion-pair chromatography, the direct use of this compound in the development of new stationary phases is not widely documented in the reviewed literature. The primary application of this compound in chromatography remains as a mobile phase modifier to enhance the separation of ionic compounds.

Electrochemical Investigations Involving Tetraheptylammonium Chloride

Studies at the Interface Between Immiscible Electrolyte Solutions (ITIES)

The interface between two immiscible electrolyte solutions (ITIES) serves as a model for biological membranes and is a powerful platform for studying the thermodynamics and kinetics of ion transfer. The properties of the supporting electrolytes in each phase are crucial for establishing a stable and well-defined electrochemical window for these investigations.

The study of charge transfer dynamics at ITIES requires an interface that is electrochemically polarizable, meaning no significant ion transfer occurs across the interface over a certain range of applied potentials. The hydrophobicity of the electrolyte ions in both the aqueous and organic phases is the primary determinant of this "potential window." The tetraheptylammonium (B15475950) (THpA⁺) cation is exceptionally hydrophobic due to its long alkyl chains, making it an ideal candidate for the organic phase electrolyte.

When paired with an equally hydrophobic anion, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻), the resulting ionic liquid, [THpA⁺][TFPB⁻], creates a very wide potential window at the interface with an aqueous electrolyte solution. oup.comelsevier.com This wide window is essential for studying the charge transfer dynamics of a variety of other ions and redox couples, as it prevents the supporting electrolyte ions themselves from crossing the interface and interfering with the measurements. oup.comelsevier.com The large size and non-polar nature of the tetraheptylammonium cation minimize its solvation energy in the aqueous phase, thus requiring a high potential to drive its transfer across the interface. This stability allows for the precise measurement of the transfer kinetics of other, less hydrophobic, species.

The width of the polarized potential window (PPW) is a direct measure of the electrochemical stability of the ITIES. For an interface involving the tetraheptylammonium cation, a remarkably wide and stable window has been demonstrated. In a system composed of an ionic liquid, tetraheptylammonium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, and an aqueous solution of Magnesium Sulfate (MgSO₄), a potential window of 1.1 V was achieved at 60 °C. oup.comelsevier.com

The limits of this window are defined by the transfer of the most hydrophilic ion from the organic phase into the aqueous phase (positive limit) and the transfer of the most hydrophobic ion from the aqueous phase into the organic phase (negative limit). The exceptional hydrophobicity of the tetraheptylammonium cation is a key factor in extending the positive limit of this window. oup.comelsevier.com This broad, stable potential range is significantly wider than those achieved with less hydrophobic quaternary ammonium (B1175870) cations and enables a broader scope of electrochemical studies. oup.com

| Organic Phase Electrolyte | Aqueous Phase Electrolyte | Temperature (°C) | Potential Window (V) |

|---|---|---|---|

| Tetraheptylammonium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | MgSO₄ | 60 | 1.1 |

Role of Tetraheptylammonium Chloride in Energy Storage Systems

The unique chemical properties of this compound are being leveraged to address key challenges in advanced battery technologies, particularly in aqueous systems where side reactions and instability can hinder performance.

In the development of four-electron aqueous zinc-iodine batteries (4eZIBs), which rely on the I⁻/I⁰/I⁺ redox couple, a major challenge is the instability of the positive valence I⁺ species in water. nih.govrsc.orgsemanticscholar.org The electrophilic I⁺ is highly susceptible to hydrolysis, which leads to poor coulombic efficiency and rapid capacity decay. nih.govrsc.orgsemanticscholar.org

A novel strategy to overcome this involves using quaternary ammonium salts, including this compound, to form stable, solidified compounds with the I⁺ species. rsc.org In the presence of chloride ions, the I⁺ species forms dichloroiodate (ICl₂⁻). The tetraheptylammonium cation (Hept₄N⁺) can then complex with this anion to form tetraheptylammonium dichloroiodate (Hept₄NICl₂). This compound is insoluble and stable in the aqueous electrolyte, effectively protecting the I⁺ from hydrolysis and preventing its dissolution into the electrolyte. rsc.orgsemanticscholar.org This complexation facilitates a highly reversible I⁻/I⁰/I⁺ redox process, leading to significantly improved reaction kinetics, rate capability, and an extended cycle life for the battery. rsc.org

The stabilizing effect of this compound in zinc-iodine batteries is rooted in the robust interaction between the quaternary ammonium cation and the dichloroiodate anion. This complexation chemistry renders the otherwise reactive I⁺ species impervious to nucleophilic attack by water molecules. rsc.orgsemanticscholar.org

Computational studies have confirmed that the formation of Quaternary ammonium dichloroiodate (QICl₂) compounds significantly increases the energy barrier for hydrolysis. The stability of these complexes is influenced by the alkyl chain length of the quaternary ammonium cation. The large, hydrophobic nature of the tetraheptylammonium cation contributes to the insolubility and stability of the resulting Hept₄NICl₂ complex in the aqueous electrolyte. This robust complexation is critical for achieving the high reversibility of the four-electron redox chemistry required for high-performance zinc-iodine batteries. semanticscholar.org

| Quaternary Ammonium Cation (Q⁺) | Resulting Complex | Relative Stability Against Hydrolysis |

|---|---|---|

| Tetramethylammonium (Me₄N⁺) | Me₄NICl₂ | Low (Soluble) |

| Tetrapropylammonium (Pr₄N⁺) | Pr₄NICl₂ | High |

| Tetraheptylammonium (Hept₄N⁺) | Hept₄NICl₂ | High (Insoluble) |

Electrochemical Control of Organic Reactions Facilitated by this compound

In electrochemical organic synthesis, many reactions involve reactants that are soluble in an organic solvent but require an aqueous electrolyte for conductivity. This two-phase system often leads to slow reaction rates due to the limited interfacial area between the immiscible phases. This compound can act as a phase-transfer catalyst (PTC) to overcome this limitation. nbinno.comwikipedia.org

As a PTC, the tetraheptylammonium cation pairs with an anionic reactant from the aqueous phase. The resulting ion pair, now having significant organic character due to the long heptyl chains, can readily migrate into the organic phase. nbinno.comyoutube.com This process effectively transports the reactant from the aqueous phase to the organic phase, where it can react at the electrode surface or with another organic-soluble substrate. By facilitating the transport of ions across the phase boundary, this compound enhances reaction rates, improves yields, and allows for electrochemical control over a wider range of organic transformations in biphasic systems. This is particularly valuable for reactions where one of the key reagents is an inorganic salt that is otherwise insoluble in the organic reaction medium. nbinno.com

Tetraheptylammonium Chloride in Environmental Remediation and Sustainable Chemistry

Development of Pollutant Removal Technologies

The application of Tetraheptylammonium (B15475950) chloride in environmental remediation is a growing area of research, focusing on its utility in technologies designed to remove harmful substances from the environment. Its unique chemical structure as a quaternary ammonium (B1175870) salt imparts properties that are advantageous for the separation and concentration of various pollutants.

Preconcentration and Removal of Organic Contaminants from Aqueous Media

Tetraheptylammonium chloride has shown potential in the preconcentration and removal of organic contaminants from water. Its efficacy stems from its nature as a cationic surfactant, which allows it to form structures that can encapsulate non-polar organic molecules, facilitating their separation from the aqueous phase. This process is often achieved through liquid-liquid extraction or by the formation of microemulsions.

The table below illustrates the potential efficiency of this compound for the removal of various organic contaminants based on data from similar cationic surfactants.

| Organic Contaminant | Extraction Method | Removal Efficiency (%) | Reference Compound |

|---|---|---|---|

| Phenol | Liquid-Liquid Microemulsion Extraction | >80% | Stearyl trimethylammonium chloride nih.gov |

| Bromocresol Green | Winsor System Extraction | >99% | Generic Cationic Surfactant System nih.gov |

| Pesticides (e.g., organochlorines) | Liquid-Phase Microextraction (LPME) | High pre-concentration factor | General LPME principles nih.gov |

Potential for Heavy Metal Ion Sequestration using this compound Systems

Systems incorporating this compound, particularly in the form of ionic liquids or as part of a solvent extraction system, have potential for the sequestration of heavy metal ions from aqueous solutions. The mechanism of extraction often involves ion exchange, where the chloride anion of the quaternary ammonium salt is exchanged for an anionic metal complex, or through the formation of ion pairs that are soluble in an organic phase.

Studies on various quaternary ammonium and phosphonium-based ionic liquids have demonstrated their capability to extract heavy metals such as chromium, copper, cadmium, nickel, lead, and zinc from wastewater and activated sludge scbt.com. The removal efficiency can be quite high, with some systems achieving over 90% removal for certain metals scbt.com. The effectiveness of the extraction is dependent on the composition of the wastewater, indicating that real-world applications require system-specific optimization scbt.com. For instance, the extraction of lead from an acidic chloride solution using Cyphos IL 101, a phosphonium-based ionic liquid, achieved a removal efficiency of 64.32% through an anionic exchange mechanism utar.edu.my.

The following table summarizes the potential heavy metal sequestration capabilities of systems based on long-chain quaternary ammonium salts, providing an indication of the expected performance of this compound-based systems.

| Heavy Metal Ion | Extraction System | Removal Efficiency (%) | Reference Compound/System |

|---|---|---|---|

| Lead (Pb) | Ionic Liquid Extraction (Anionic Exchange) | ~64% | Cyphos IL 101 utar.edu.my |

| Copper (Cu) | Ionic Liquid Extraction from Activated Sludge | ≥90% | [A336][TS] / [A336][MTBA] scbt.com |

| Nickel (Ni) | Ionic Liquid Extraction from Activated Sludge | ≥90% | [A336][TS] / [A336][MTBA] scbt.com |

| Zinc (Zn) | Ionic Liquid Extraction from Activated Sludge | ≥90% | [A336][TS] / [A336][MTBA] scbt.com |

Assessment of this compound-Based Green Solvents in Environmental Contexts

The classification of a solvent as "green" requires a comprehensive assessment of its environmental impact throughout its lifecycle. While this compound, as a component of ionic liquids or deep eutectic solvents, is often considered in the context of green chemistry, a critical evaluation of its environmental credentials is necessary.

The environmental profile of quaternary ammonium compounds (QACs) is a subject of ongoing research. While some QACs, particularly those with shorter alkyl chains or those derived from natural sources like choline, have been shown to be readily biodegradable and exhibit low toxicity, long-chain QACs can be more persistent and may have adverse effects on aquatic life nih.govnih.gov. The safety data sheet for this compound indicates that it may cause long-lasting harmful effects to aquatic life, and there is a lack of comprehensive data on its acute toxicity scbt.com.

The biodegradability of QACs is influenced by the length of the alkyl chain. Studies on compounds like dodecyl trimethyl ammonium chloride (DTMAC) in seawater have shown that biodegradation can occur, but it may be a slow process with a significant lag time nih.gov. The toxicity of these compounds to marine microorganisms also varies, with some microalgae being more tolerant than others nih.gov.

The following table provides a summary of the environmental considerations for long-chain quaternary ammonium compounds, which are relevant to the assessment of this compound as a green solvent.

| Environmental Aspect | Finding for Long-Chain QACs | Implication for this compound |

|---|---|---|

| Aquatic Toxicity | Can be toxic to aquatic life, with effects varying by species. nih.gov | Potential for long-lasting harmful effects in aquatic environments. scbt.com |

| Biodegradability | Biodegradation can be slow, with extended half-lives in marine environments. nih.gov | Likely to be persistent in the environment. |

| Bioaccumulation | Long alkyl chains can increase the potential for bioaccumulation. | The seven-carbon chains suggest a potential for bioaccumulation that warrants investigation. |

| "Green" Solvent Classification | Requires a full life cycle assessment to be classified as environmentally benign. | Its "green" credentials are not definitively established and require further study. |

Future Research Directions and Emerging Applications of Tetraheptylammonium Chloride

Exploration of Novel Catalytic Pathways and Systems

The established utility of quaternary ammonium (B1175870) salts as phase-transfer catalysts (PTCs) provides a foundation for future research into Tetraheptylammonium (B15475950) chloride. wikipedia.org In phase-transfer catalysis, the catalyst facilitates reactions between reactants located in separate immiscible phases, such as an aqueous and an organic layer, by transporting one reactant across the phase boundary. nbinno.combiomedres.us

Future research is poised to explore how the distinct molecular structure of Tetraheptylammonium chloride influences its catalytic efficiency and selectivity. The long heptyl chains result in high lipophilicity, which could enhance its ability to extract anions from an aqueous phase into an organic phase, potentially accelerating reaction rates for a variety of organic syntheses, including alkylation, etherification, and polymerization reactions. nih.gov

Key research directions include:

Mechanism and Kinetics Studies: Detailed investigations into the interfacial mechanisms are warranted. Research analogous to studies on tetrabutylammonium (B224687) salts, which examine the relationship between phase behavior and catalytic activity, could reveal how this compound influences microemulsions at the oil-water interface to enhance reaction kinetics. nih.gov

Immobilized Catalysis: To address challenges related to catalyst separation and reuse, future work will likely focus on immobilizing this compound onto solid supports. Attaching the catalyst to materials like polymers, silica (B1680970), or graphene oxide could lead to the development of highly efficient and recyclable heterogeneous catalytic systems, aligning with the principles of green chemistry. nih.govmdpi.com

Synergistic Catalysis: Exploration of its use in conjunction with other catalytic species, such as metal nanoparticles, is a promising frontier. The quaternary ammonium salt could act as both a stabilizing agent for the nanoparticles and a phase-transfer agent, creating a multifunctional system with enhanced catalytic performance. researchgate.net

Table 1: Comparative Properties of Quaternary Ammonium Salt Catalysts and Future Research Areas for this compound This table is interactive. Click on headers to sort.

| Catalyst | Typical Alkyl Chain | Key Property | Future Research Direction for this compound |

|---|---|---|---|

| Tetrabutylammonium Bromide | Butyl (C4) | Balanced hydrophilicity/lipophilicity | Investigate superior performance in reactions requiring high catalyst concentration in the organic phase. |

| Tetrahexylammonium Chloride | Hexyl (C6) | Increased lipophilicity | Explore applications in tri-phase catalysis where its surfactant properties can stabilize a third catalyst-rich phase. |

| This compound | Heptyl (C7) | High lipophilicity, potential for unique interfacial behavior | Develop immobilized versions on polymer supports for enhanced recyclability and use in flow chemistry systems. |

Integration into Advanced Material Science and Nanotechnology Architectures

The unique physicochemical properties of this compound make it a compelling candidate for integration into next-generation materials and nanotechnologies. Its character as both a surfactant and an ionic liquid opens avenues for its use in templating, stabilizing, and functionalizing materials at the nanoscale.

Emerging research areas are expected to include:

Structure-Directing Agents (SDAs): The use of organic cations to guide the formation of porous crystalline materials like zeolites is well-established. mdpi.comrsc.orgnih.gov Future studies could investigate this compound as an SDA, where its specific size and shape could direct the synthesis of novel zeolite frameworks with unique pore structures for applications in catalysis and separation.

Nanoparticle Synthesis and Stabilization: Quaternary ammonium compounds are effective at stabilizing nanoparticles by forming a protective layer that prevents agglomeration through both electrostatic and steric effects. nih.govresearchgate.net Research is needed to evaluate the efficacy of this compound as a capping agent for various nanoparticles (e.g., gold, silver, metal oxides), controlling their growth, size distribution, and dispersibility in non-polar solvents.

Functional Polymer Composites: As an ionic salt, this compound can be incorporated into polymer matrices to create advanced functional composites. mdpi.com Potential applications include its use as an ionic conductor in solid-state electrolytes for batteries, an antistatic agent in plastics, or as a compatibilizer in polymer blends to improve interfacial adhesion and mechanical properties. researchgate.net

Table 2: Potential Roles of this compound in Nanotechnology This table is interactive. Click on headers to sort.

| Application Area | Proposed Function of this compound | Desired Outcome | Research Focus |

|---|---|---|---|

| Mesoporous Materials | Structure-Directing Agent | Novel pore architectures, controlled pore size | Synthesis of zeolites or mesoporous silica with unique catalytic or adsorptive properties. |

| Metal Nanoparticles | Stabilizing/Capping Agent | Monodisperse nanoparticles, enhanced stability in organic media | Controlled synthesis of gold, silver, or platinum nanoparticles for catalytic and sensing applications. |

| Polymer Nanocomposites | Ionic Filler / Compatibilizer | Improved ionic conductivity, enhanced mechanical strength | Development of solid polymer electrolytes for batteries or high-performance structural materials. |

| Modified Nanocellulose | Surface Modifying Agent | Hydrophobic surface properties | Creating dispersible nanocellulose for reinforcement in non-polar polymer matrices. rsc.org |

Biotechnological and Pharmaceutical Research Frontiers

While this compound is intended for research purposes and not for direct therapeutic use, its properties are relevant to the development of advanced pharmaceutical formulations and drug delivery systems (DDS). scbt.com Its role as a cationic surfactant and ion-pairing agent is of particular interest.

Future research frontiers in this domain include:

Ion-Pairing for Enhanced Lipophilicity: Many drug molecules are ionic and exhibit poor solubility in lipids, limiting their ability to cross biological membranes. This compound can be investigated as an ion-pairing agent, forming a neutral, more lipophilic complex with an anionic drug. researchgate.net This strategy could enhance the drug's solubility in lipid-based delivery systems and improve its potential for absorption. phenomenex.blogchromatographyonline.com

Formation of Nano-Based Drug Delivery Systems: As a surfactant, it can be explored for its role in stabilizing nanoemulsions, microemulsions, and solid lipid nanoparticles. These systems are used to encapsulate poorly water-soluble drugs, protect them from degradation, and control their release profiles.

Transdermal Permeation Enhancement: Chemical permeation enhancers are substances that temporarily and reversibly modify the barrier properties of the skin's stratum corneum to facilitate drug delivery. ijpsr.comresearchgate.netnih.gov The long alkyl chains of this compound suggest it could interact with the lipid matrix of the skin. Future in vitro studies using skin models could explore its potential as a permeation enhancer for transdermal drug delivery research, while carefully distinguishing this from any direct therapeutic application. nih.govnih.gov

Table 3: Emerging Research Applications in Pharmaceutical Technology This table is interactive. Click on headers to sort.

| Research Area | Proposed Role of this compound | Scientific Rationale |

|---|---|---|

| Drug Formulation | Ion-Pairing Agent | Forms a charge-neutral complex with anionic drugs, increasing lipophilicity. researchgate.net |

| Nanomedicine | Surfactant / Stabilizer | Stabilizes oil-in-water emulsions or nanoparticle suspensions for drug encapsulation. |

| Transdermal Systems | Permeation Enhancer | The lipophilic alkyl chains may interact with and temporarily disrupt the stratum corneum lipids. semanticscholar.org |

Development of Smart and Responsive Chemical Systems

"Smart" or "responsive" chemical systems are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. The ionic and amphiphilic nature of this compound makes it a promising component for designing such intelligent systems.

Potential future developments include:

Stimuli-Responsive Ionic Liquids: While this compound is a solid at room temperature, it can serve as a basis for creating lower melting point ionic liquids through anion exchange. frontiersin.org Research could focus on designing ionic liquids that exhibit a tunable lower critical solution temperature (LCST) in water, allowing for temperature-triggered phase separation. researchgate.net Such systems could be used in responsive extraction processes or as smart solvents.

Chemical Sensors: Ion-selective electrodes (ISEs) and other chemical sensors often rely on a recognition element that selectively binds to the target analyte. Quaternary ammonium salts are widely used in ISEs for the detection of various anions. nih.govresearchgate.netresearchgate.netrsc.org Future research could involve incorporating this compound into polymer membranes as the ionophore for detecting large, lipophilic anions, where its bulky structure could impart high selectivity.

Responsive Polymer Gels: Integrating this compound into hydrogel networks could create materials that respond to changes in the ionic strength of their environment. The ionic groups would influence the swelling and collapse of the gel, a property that could be harnessed for applications in controlled release systems or as actuators.

Table 4: this compound in Smart Chemical Systems This table is interactive. Click on headers to sort.

| System Type | Stimulus | Proposed Function of this compound | Potential Application |

|---|---|---|---|

| Ionic Liquid/Water Mixture | Temperature | Induces phase separation above a critical temperature. | Smart solvent for separations and extractions. |

| Ion-Selective Electrode | Anion Concentration | Acts as a selective ionophore in a polymer membrane. capes.gov.br | Environmental monitoring or industrial process control. |

| Polymer Hydrogel | Ionic Strength | Modulates the swelling/shrinking behavior of the gel matrix. | Controlled release systems, chemical valves. |

| Phase Transfer Catalysis | Temperature | Altering temperature to modulate catalyst solubility and activity. nih.gov | Switchable catalytic reactions. |

Q & A

Q. What are the established methods for synthesizing and purifying THACl, and how can purity be validated?

THACl is synthesized via alkylation of ammonia or amine precursors followed by ion exchange. Purification typically involves recrystallization from acetone/water mixtures to remove unreacted precursors . To validate purity, conductometric measurements in solvents like chlorobenzene are used to calculate dissociation constants (e.g., ) via the Shedlovsky procedure, ensuring minimal ionic impurities .

Q. How is THACl utilized in biochemical extraction protocols?

THACl acts as a phase-transfer agent in lipid-rich environments. For example, in bilirubin conjugate extraction, chloroform containing 10 mM THACl efficiently isolates monoglucuronides from hepatic microsomal mixtures. Post-extraction, thin-layer chromatography (TLC) with chloroform:methanol:water (60:30:6) separates isomers, validated by HPLC .

Q. What are the primary research applications of THACl in material science?

THACl is used in electrochemical intercalation to exfoliate transition metal dichalcogenide (TMD) nanosheets. The process involves THA insertion into bulk crystals, followed by bath sonication and low-speed centrifugation (120 rcf) to isolate mono- to few-layer nanosheets .

Advanced Research Questions

Q. How does THACl function mechanistically in phase-transfer catalysis (PTC) under supercritical CO2_22 conditions?

In PTC, THACl forms a catalyst-rich phase between supercritical CO and solid salts (e.g., KCN). Kinetic studies show reaction rates depend on catalyst solubility and phase partitioning. Increasing THACl concentration enhances nucleophilic displacement (e.g., benzyl chloride → phenylacetonitrile) but plateaus due to mass-transfer limitations. Catalyst-rich phase activity is confirmed via solubility measurements and Arrhenius analysis .

Q. What experimental design considerations address contradictions in THACl’s extraction efficiency across hydrophobic deep eutectic solvents (HDES)?

Extraction efficiency depends on alkyl chain length and anion type. For volatile fatty acid (VFA) extraction, decanoic acid:THACl (2:1) shows higher efficiency than bromide analogs due to reduced steric hindrance. However, incomplete phase separation in turbid media requires centrifugation optimization and solvent ratio adjustments .

Q. How can researchers resolve discrepancies in catalytic activity data for THACl-derived systems?

Quantitative structure–property relationship (QSPR) models correlate THACl’s structure (e.g., quaternary ammonium geometry) with activity. Discrepancies arise from solvent polarity effects and competing ion-pair mechanisms. Validate via kinetic isotope effects (KIEs) or computational simulations (DFT) to isolate electronic vs. steric contributions .

Q. What advanced techniques characterize THACl’s role in mobility standardization?

In electrospray ionization (ESI) experiments, THA ions serve as mobility standards for nano-radial differential mobility analyzers (nRDMAs). Calibration involves aerosolizing THACl solutions, classifying ions at 2.4 L/min flow rates, and validating against TSI 3068A electrometers .

Methodological Notes

- Contradiction Management : When THACl’s extraction efficiency conflicts with theoretical models (e.g., QSPR predictions), cross-validate via isotopic labeling or control experiments with alternative quaternary ammonium salts .

- Experimental Reproducibility : For electrochemical intercalation, ensure consistent sonication time (e.g., 30 min) and centrifugation speeds to avoid nanosheet aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.